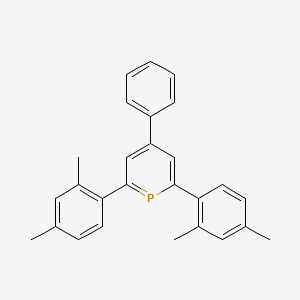
2,6-bis(2,4-Dimethylphenyl)-4-Phenylphosphabenzene
Cat. No. B8537403
Key on ui cas rn:
293309-69-0
M. Wt: 380.5 g/mol
InChI Key: YRKKPRNXRCQRIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06509505B1
Procedure details


20 g (44 mmol) of 2,6-bis(2,4-dimethylphenyl)-4-phenylpyrylium tetrafluoroborate in 150 ml of n-butanol were used as starting material. The autoclave product obtained after the reaction with PH3 was evaporated to half its volume under reduced pressure. The solid which precipitated was filtered off with suction, washed with n-butanol and subsequently dissolved in toluene. The toluene solution was then washed with water until the aqueous phase was neutral. After removal of the solvent and washing with a little n-pentane, the residue was dissolved in 250 ml of diethyl ether/methanol (3:2). The solution obtained was evaporated under reduced pressure at about 30° C. until a solid precipitated. The solid was filtered off with suction, washed with a little methanol and n-pentane and subsequently dried in a high vacuum. Yield: 8.9 g (53%) of white solid.
Name
2,6-bis(2,4-dimethylphenyl)-4-phenylpyrylium tetrafluoroborate
Quantity
20 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
F[B-](F)(F)F.[CH3:6][C:7]1[CH:12]=[C:11]([CH3:13])[CH:10]=[CH:9][C:8]=1[C:14]1[CH:19]=[C:18]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:17]=[C:16]([C:26]2[CH:31]=[CH:30][C:29]([CH3:32])=[CH:28][C:27]=2[CH3:33])[O+]=1.[PH3:34]>C(O)CCC>[CH3:6][C:7]1[CH:12]=[C:11]([CH3:13])[CH:10]=[CH:9][C:8]=1[C:14]1[CH:19]=[C:18]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:17]=[C:16]([C:26]2[CH:31]=[CH:30][C:29]([CH3:32])=[CH:28][C:27]=2[CH3:33])[P:34]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
2,6-bis(2,4-dimethylphenyl)-4-phenylpyrylium tetrafluoroborate
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
F[B-](F)(F)F.CC1=C(C=CC(=C1)C)C1=[O+]C(=CC(=C1)C1=CC=CC=C1)C1=C(C=C(C=C1)C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P
|
Step Three
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CCC)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The autoclave product obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evaporated to half its volume under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid which precipitated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with n-butanol
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
subsequently dissolved in toluene
|
WASH
|
Type
|
WASH
|
|
Details
|
The toluene solution was then washed with water until the aqueous phase
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removal of the solvent
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with a little n-pentane
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in 250 ml of diethyl ether/methanol (3:2)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evaporated under reduced pressure at about 30° C. until a solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a little methanol and n-pentane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
subsequently dried in a high vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1=C(C=CC(=C1)C)C1=PC(=CC(=C1)C1=CC=CC=C1)C1=C(C=C(C=C1)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
